[4-(Pent-1-yn-3-yloxy)phenyl]methanol
CAS No.: 1803595-04-1
Cat. No.: VC2741683
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803595-04-1 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | (4-pent-1-yn-3-yloxyphenyl)methanol |
| Standard InChI | InChI=1S/C12H14O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h1,5-8,11,13H,4,9H2,2H3 |
| Standard InChI Key | CWORSBWWXCQBSJ-UHFFFAOYSA-N |
| SMILES | CCC(C#C)OC1=CC=C(C=C1)CO |
| Canonical SMILES | CCC(C#C)OC1=CC=C(C=C1)CO |
Introduction
Chemical Identity and Properties
[4-(Pent-1-yn-3-yloxy)phenyl]methanol is identified by the CAS number 1803595-04-1. It is a synthetic organic compound with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . The compound features an alkyne functionality along with hydroxyl and ether groups, which contribute to its chemical reactivity and potential applications in organic synthesis.
Chemical Identifiers
The compound can be identified through various chemical identifiers, which are essential for database searches and compound verification. Table 1 presents the comprehensive chemical identification data for [4-(Pent-1-yn-3-yloxy)phenyl]methanol.
Table 1: Chemical Identifiers for [4-(Pent-1-yn-3-yloxy)phenyl]methanol
| Identifier Type | Value |
|---|---|
| CAS Number | 1803595-04-1 |
| IUPAC Name | (4-pent-1-yn-3-yloxyphenyl)methanol |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| Standard InChI | InChI=1S/C12H14O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h1,5-8,11,13H,4,9H2,2H3 |
| Standard InChIKey | CWORSBWWXCQBSJ-UHFFFAOYSA-N |
| SMILES | CCC(C#C)OC1=CC=C(C=C1)CO |
| PubChem Compound ID | 75525895 |
The compound's chemical identifiers provide a standardized means of recognition across chemical databases and research publications. These identifiers are crucial for ensuring accurate compound identification in scientific discourse and experimental protocols.
Structural Characteristics
[4-(Pent-1-yn-3-yloxy)phenyl]methanol features a distinct chemical structure that incorporates several functional groups, making it potentially valuable for various chemical applications and transformations.
Structural Components
The compound's structure can be described as having four primary components:
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A phenyl ring serving as the central scaffold
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A hydroxymethyl group (-CH2OH) in the para position of the phenyl ring
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An oxygen atom connecting the phenyl ring to the pentynyl group
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A pent-1-yn-3-yl group featuring an alkyne functionality
This structural arrangement results in a molecule with potentially diverse chemical reactivity due to the presence of multiple functional groups. The hydroxyl group provides hydrogen bonding capabilities, while the alkyne moiety offers sites for various organic transformations.
Structural Comparison
It is instructive to compare [4-(Pent-1-yn-3-yloxy)phenyl]methanol with structurally similar compounds to understand its unique characteristics. A related compound found in the search results is [4-(Hex-1-yn-1-yl)phenyl]methanol (CAS: 482655-07-2), which features a linear hexynyl group directly attached to the phenyl ring rather than connected through an oxygen atom .
These structural differences, though subtle, can significantly impact the compounds' chemical reactivity, physical properties, and potential applications. The positioning of the alkyne functionality and the presence of the ether linkage in [4-(Pent-1-yn-3-yloxy)phenyl]methanol likely confer distinct chemical behavior compared to its structural analogs.
Chemical Reactivity
The presence of multiple functional groups in [4-(Pent-1-yn-3-yloxy)phenyl]methanol suggests diverse chemical reactivity that could be exploited in various synthetic contexts.
Alkyne Reactivity
The terminal alkyne group in [4-(Pent-1-yn-3-yloxy)phenyl]methanol is potentially reactive toward:
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Azide-alkyne cycloadditions (click chemistry)
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Hydration reactions to form ketones
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Hydrogenation to form alkenes or alkanes
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Metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser)
Similar alkyne-containing compounds have been utilized in the synthesis of 1,2,3-triazoles via click chemistry, as mentioned in the literature regarding 2-(4-(3-(4-formylphenoxy)propyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides .
Hydroxyl Group Reactivity
The hydroxyl functionality presents opportunities for:
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Oxidation to aldehydes or carboxylic acids
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Esterification reactions
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Etherification processes
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Formation of leaving groups for nucleophilic substitution
The combined presence of these functional groups provides a versatile platform for diverse chemical transformations, potentially making [4-(Pent-1-yn-3-yloxy)phenyl]methanol valuable in multi-step organic syntheses.
Research Context and Related Compounds
While direct research on [4-(Pent-1-yn-3-yloxy)phenyl]methanol appears limited, examining structurally related compounds provides context for understanding its potential significance in chemical research.
Related Synthesis Methodologies
The scientific literature describes the synthesis of compounds containing similar structural features. For example, the preparation of 4-(pent-4-yn-1-yloxy)benzaldehyde from 4-hydroxybenzaldehyde and 5-chloropent-1-yne provides insight into potential synthetic approaches for ether-linked alkyne-containing aromatic compounds .
Additionally, the reaction of chloronicotinonitrile with 4-pentyn-1-ol to yield 6-(pent-4-yn-1-yloxy)nicotinonitrile demonstrates the feasibility of alkoxy-alkyne coupling reactions that could be relevant to the synthesis of our compound of interest .
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